molecular formula C16H13BrO2 B14302035 Benzyl 3-(4-bromophenyl)prop-2-enoate CAS No. 118459-79-3

Benzyl 3-(4-bromophenyl)prop-2-enoate

Cat. No.: B14302035
CAS No.: 118459-79-3
M. Wt: 317.18 g/mol
InChI Key: VCSYIAAREGVFNF-UHFFFAOYSA-N
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Description

Benzyl 3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 3-(4-bromophenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-(4-bromophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-bromophenyl)prop-2-enoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(4-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl prop-2-enoate: Lacks the bromine atom in the phenyl ring.

    3-(4-Bromophenyl)prop-2-enoic acid: Contains a carboxylic acid group instead of an ester.

    Benzyl 3-phenylprop-2-enoate: Lacks the bromine atom in the phenyl ring.

Uniqueness

Benzyl 3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where halogenated intermediates are required.

Properties

118459-79-3

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

benzyl 3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C16H13BrO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

VCSYIAAREGVFNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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